Bptf-IN-BZ1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

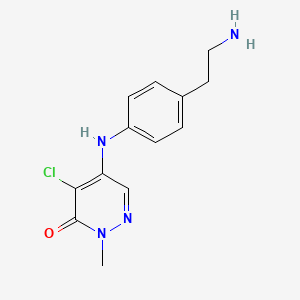

Molecular Formula |

C13H15ClN4O |

|---|---|

Molecular Weight |

278.74 g/mol |

IUPAC Name |

5-[4-(2-aminoethyl)anilino]-4-chloro-2-methylpyridazin-3-one |

InChI |

InChI=1S/C13H15ClN4O/c1-18-13(19)12(14)11(8-16-18)17-10-4-2-9(3-5-10)6-7-15/h2-5,8,17H,6-7,15H2,1H3 |

InChI Key |

UOQAFGWMKNIVAR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)NC2=CC=C(C=C2)CCN)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Role of the BPTF Bromodomain in Cancer: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Bromodomain PHD Finger Transcription Factor (BPTF), the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, has emerged as a critical pro-tumorigenic factor in a variety of malignancies. Its bromodomain, a key reader of acetylated histone marks, plays a pivotal role in chromatin remodeling and the transcriptional activation of oncogenic signaling pathways. This technical guide provides an in-depth analysis of the function of the BPTF bromodomain in cancer, detailing its involvement in key signaling cascades, summarizing quantitative data on its activity and inhibition, and providing detailed protocols for essential experimental investigation.

Introduction: BPTF and its Bromodomain in Chromatin Regulation

BPTF is a multi-domain protein that is essential for the ATP-dependent chromatin remodeling activities of the NURF complex.[1] The BPTF bromodomain specifically recognizes and binds to acetylated lysine residues on histone tails, particularly on histone H4.[2] This interaction tethers the NURF complex to specific genomic loci, leading to localized chromatin remodeling and subsequent regulation of gene expression. Dysregulation of BPTF and its bromodomain has been increasingly implicated in the pathogenesis of numerous cancers, including melanoma, breast cancer, lung adenocarcinoma, and hepatocellular carcinoma.[3][4][5][6]

Signaling Pathways Modulated by the BPTF Bromodomain in Cancer

The pro-tumorigenic functions of the BPTF bromodomain are largely attributed to its ability to activate key oncogenic signaling pathways, primarily the MAPK and PI3K/AKT pathways.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[2] In several cancers, BPTF has been shown to stimulate the MAPK pathway.[3][7] Knockdown of BPTF leads to a significant decrease in the phosphorylation of key downstream effectors of the MAPK pathway, including MEK1/2 and ERK1/2.[3] While the precise molecular mechanism of BPTF-mediated MAPK activation is still under investigation, it is hypothesized that BPTF, through its chromatin remodeling function, enhances the transcription of key components or upstream activators of the MAPK cascade, such as Raf kinases.[7] In T-cell lymphoma, BPTF has been shown to be coexpressed with Raf1, leading to the activation of the MAPK pathway and promoting cell proliferation.[7]

The PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling cascade that governs cell growth, survival, and metabolism.[8] BPTF has been demonstrated to be a key activator of this pathway in breast and lung cancers.[5][9] Silencing of BPTF results in a marked reduction in the phosphorylation of AKT (at Ser473) and its downstream target, GSK-3β.[9] The mechanism is thought to involve BPTF-dependent transcriptional regulation of upstream activators of the PI3K pathway or components of the pathway itself.

References

- 1. bosterbio.com [bosterbio.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BPTF promotes tumor growth and predicts poor prognosis in lung adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K-AKT Signaling Pathway Mediates Placental Cotyledon Development and Angiogenesis in Goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crosstalk between STAT5 activation and PI3K/AKT functions in normal and transformed mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

Bptf-IN-BZ1: A Potent and Selective Chemical Probe for the NURF Complex

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Nucleosome Remodeling Factor (NURF) complex is a key epigenetic regulator, utilizing the energy of ATP hydrolysis to modulate chromatin structure and gene expression. A critical component of this complex is the Bromodomain and PHD finger-containing transcription factor (BPTF), which recognizes acetylated histone tails through its bromodomain, thereby recruiting the NURF complex to specific genomic loci. Dysregulation of the NURF complex and BPTF has been implicated in various cancers, making it an attractive target for therapeutic intervention. Bptf-IN-BZ1 has emerged as a potent and selective chemical probe for the BPTF bromodomain, providing a valuable tool to dissect the biological functions of the NURF complex and explore its therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and illustrative signaling and experimental workflow diagrams.

Mechanism of Action

This compound is a pyridazinone-based inhibitor that specifically targets the acetyl-lysine binding pocket of the BPTF bromodomain. By occupying this pocket, this compound competitively inhibits the interaction between BPTF and acetylated histones, primarily on H4 tails. This prevents the recruitment of the NURF complex to chromatin, thereby modulating the expression of NURF target genes, including the proto-oncogene c-MYC.[1][2] The high affinity and selectivity of this compound for the BPTF bromodomain over other bromodomain families, particularly the BET family, make it a superior tool for studying NURF-specific functions.[1]

Quantitative Data

A summary of the key quantitative data for this compound is presented in the tables below, showcasing its potency and selectivity across various biochemical and cellular assays.

Table 1: Biochemical Potency of this compound

| Assay Type | Parameter | Value | Reference |

| BROMOscan | Kd | 6.3 nM | [1] |

| AlphaScreen | IC50 | 67 ± 10 nM | [1] |

Table 2: Cellular Target Engagement of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| NanoBRET | HEK293 | EC50 | 58 nM |

Table 3: Selectivity Profile of this compound

| Bromodomain Family | Representative Member | Selectivity (fold vs BPTF) | Reference |

| BET | BRD4(1) | >350 | [1] |

Signaling Pathway

The NURF complex, through its BPTF subunit, plays a crucial role in regulating gene expression, including that of the c-MYC oncogene. The following diagram illustrates the signaling pathway and the inhibitory action of this compound.

References

The Role of BPTF in Transcriptional Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain PHD Finger Transcription Factor (BPTF) is a crucial epigenetic reader and the largest component of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling engine. By recognizing specific post-translational modifications on histone tails, BPTF targets the NURF complex to specific genomic loci, sliding nucleosomes to modulate DNA accessibility. This function is fundamental to the transcriptional regulation of genes involved in critical cellular processes, including embryonic development, stem cell maintenance, and cell proliferation. Dysregulation of BPTF has been increasingly implicated in the pathogenesis of numerous human cancers, making it a prominent emerging target for therapeutic intervention. This technical guide provides an in-depth overview of BPTF's core functions, its mechanism of action, its role in key signaling pathways, and its significance as a drug target. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary information to investigate this multifaceted protein.

Core Mechanism of BPTF in Chromatin Remodeling

BPTF is the central scaffolding subunit of the NURF complex, which is essential for mobilizing nucleosomes and thereby facilitating access for the transcriptional machinery.[1][2] The targeting of the NURF complex is primarily dictated by BPTF's unique ability to recognize a combination of histone modifications associated with active gene promoters.[3]

BPTF features two critical "reader" domains that function in concert:

-

Plant Homeodomain (PHD) Finger: This domain specifically recognizes and binds to histone H3 trimethylated at lysine 4 (H3K4me3), a hallmark of active and poised gene promoters.[4][5]

-

Bromodomain (BRD): Located adjacent to the PHD finger, this domain binds to acetylated lysine residues on histone tails, showing a marked preference for acetylated lysine 16 on histone H4 (H4K16ac).[2][6]

This bivalent interaction, where the PHD finger anchors the complex to H3K4me3 and the bromodomain engages with acetylated H4, greatly enhances the specificity and binding affinity of the NURF complex for active chromatin regions.[2][3] Once recruited, the ATPase subunit of the NURF complex (SMARCA1 or SMARCA5) utilizes the energy from ATP hydrolysis to slide nucleosomes along the DNA, exposing promoter and enhancer regions to transcription factors and RNA polymerase.[5][7]

Caption: BPTF's PHD and Bromodomain bind to histone marks, recruiting the NURF complex.

Role of BPTF in Cancer Progression

Aberrant BPTF expression is a common feature in a variety of malignancies, where it often functions as an oncogenic driver. High levels of BPTF are frequently correlated with advanced tumor grade, metastasis, and poor patient prognosis.[8][9][10]

Oncogenic Signaling Pathways

BPTF exerts its pro-tumorigenic functions in part by activating key oncogenic signaling cascades:

-

MAPK/ERK Pathway: In lung cancer, T-cell lymphoma, and melanoma, BPTF has been shown to promote the phosphorylation and activation of key components of the MAPK/ERK pathway, including Raf, MEK1/2, and Erk1/2.[1][11][12] This leads to increased cell proliferation and survival. In T-cell lymphoma, BPTF may activate this pathway through co-expression with Raf1.[1]

-

PI3K/AKT Pathway: BPTF knockdown has been demonstrated to suppress the PI3K/AKT pathway in non-small-cell lung cancer (NSCLC) and breast cancer.[10][11] This occurs through the reduced phosphorylation of crucial pathway components like PI3K (p85), PDK1, Akt, and GSK-3β, leading to decreased cell proliferation and increased apoptosis.[11]

Caption: BPTF overexpression activates MAPK/ERK and PI3K/AKT pathways, promoting cancer.

Regulation of Key Oncogenes

BPTF-mediated chromatin remodeling directly impacts the expression of master oncogenes. A prominent example is its regulation of c-MYC , a transcription factor crucial for the proliferation of many cancer types.[7] BPTF is recruited to the c-MYC promoter, enhancing its expression and driving tumor growth.

BPTF as a Therapeutic Target in Drug Development

The critical role of BPTF in cancer, combined with the druggable nature of its bromodomain, makes it an attractive target for oncology drug development. Several small-molecule inhibitors have been developed to block the function of the BPTF bromodomain, preventing it from binding to acetylated histones and thereby disrupting NURF complex recruitment and function.

Targeting BPTF has shown promise in preclinical studies:

-

Inhibiting Proliferation: BPTF inhibitors significantly reduce the proliferation of cancer cells.[13]

-

Synergistic Effects: In melanoma, combining BPTF bromodomain inhibitors with BRAF inhibitors shows enhanced anti-tumor activity.[8][12] Similarly, in breast cancer, BPTF inhibitors act synergistically with PI3K pathway inhibitors.[10]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on BPTF, providing a comparative overview for researchers.

Table 1: BPTF Domain Binding Affinities

| Domain | Ligand | Binding Affinity (Kd) | Method | Reference |

| PHD Finger | H3(1-15)K4me3 peptide | ~2.7 µM | Calorimetry | [4] |

| PHD Finger | H3(1-15)K4me2 peptide | Weaker than K4me3 | Calorimetry | [4] |

| Bromodomain | H4K16ac peptide | ~99 ± 7 µM | Not Specified | [6] |

| Bromodomain | H4K12ac peptide | ~70 - 130 µM | Not Specified | [3] |

| PHD-Bromo Module | H3K4me3/H4K16ac Nucleosome | ~2-3 fold > H3K4me3 alone | Co-IP | [2][3] |

Table 2: Impact of BPTF Dysregulation in Cancer Models

| Cancer Type | Model | Effect of BPTF Silencing/Knockdown | Quantitative Change | Reference |

| Melanoma | B16-F10 cells | Suppressed proliferative capacity | 65.5% reduction | [8][9] |

| Melanoma | B16-F10 cells | Suppressed metastatic potential | 66.4% reduction | [8][9] |

| NSCLC | A549, NCI-H460 cells | Increased apoptosis | ~15-20% increase | [11] |

| Breast Cancer | MDA-MB-231 (TNBC) | Inhibited cell proliferation (Colony formation) | Significant reduction | [10] |

| T-cell Lymphoma | Hut-102 cells | Suppressed cell proliferation, induced apoptosis | Significant effects | [1] |

Table 3: BPTF Copy Number and Expression in Human Tumors

| Cancer Type | Finding | Percentage of Cases | Reference |

| Melanoma | Elevated BPTF copy number (mean ≥ 3) | 36.4% (28 of 77) | [8][9] |

| Breast Cancer | BPTF copy number gain | 34.1% | [10] |

| Breast Cancer | BPTF copy number amplification | 8.2% | [10] |

| T-cell Lymphoma | Higher BPTF mRNA vs. normal tissue | Significant (P<0.001) | [1] |

| Ovarian Cancer | Higher BPTF mRNA vs. normal tissue | Significant (P<0.05) | [14] |

Table 4: Potency of Selected BPTF Bromodomain Inhibitors

| Inhibitor | Assay | Potency | Cell Line/System | Reference |

| DC-BPi-03 | Not Specified | IC50 = 698.3 ± 21.0 nM | Not Specified | [13] |

| DC-BPi-11 | Proliferation | Significantly inhibited | Leukemia cells | [13] |

| BZ1 | Not Specified | Kd = 6.3 nM | Recombinant protein | Not Specified |

| C620-0696 | Biolayer Interferometry | Kd = 35.5 µM | Recombinant protein | Not Specified |

Key Experimental Protocols

This section provides detailed methodologies for common experiments used to investigate the function of BPTF.

Caption: A typical workflow to study BPTF function, from genetic manipulation to in vivo tests.

shRNA-mediated Knockdown and Cell Proliferation Assay

This protocol is adapted from methodologies used to study BPTF in melanoma and breast cancer.[8][10]

Objective: To stably suppress BPTF expression and measure the impact on cell proliferation.

Materials:

-

Lentiviral vectors containing shRNA targeting BPTF and a non-targeting control (scrambled shRNA).

-

Packaging plasmids (e.g., psPAX2, pMD2.G).

-

HEK293T cells for lentivirus production.

-

Target cancer cell line (e.g., MDA-MB-231, A549).

-

Transfection reagent (e.g., Lipofectamine 3000).

-

Puromycin for selection.

-

MTT or Crystal Violet staining solution.

-

96-well plates.

Procedure:

-

Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Transduction: Transduce the target cancer cell line with the collected lentivirus in the presence of polybrene (8 µg/mL).

-

Selection: 48 hours post-transduction, select for stably transduced cells by adding puromycin to the culture medium at a pre-determined optimal concentration.

-

Validation of Knockdown: After selection, validate the reduction in BPTF expression via qRT-PCR for mRNA levels and Western blot for protein levels.

-

Proliferation Assay (Crystal Violet):

-

Seed an equal number of BPTF-knockdown and control cells (e.g., 2,500 cells/well) into 96-well plates.

-

Allow cells to grow for 5-7 days.

-

Wash cells with PBS, fix with 10% formalin for 15 minutes.

-

Stain with 0.5% crystal violet solution for 20 minutes.

-

Wash thoroughly with water and air dry.

-

Solubilize the stain with 10% acetic acid and measure the absorbance at 590 nm.[15]

-

Chromatin Immunoprecipitation (ChIP-Seq)

This protocol is a general guide for performing ChIP-seq for a transcription factor like BPTF.[5][16]

Objective: To identify the genome-wide binding sites of BPTF.

Materials:

-

~1x10^7 cells per ChIP sample.

-

Formaldehyde (37%).

-

Glycine.

-

Lysis and Sonication buffers.

-

Sonicator (e.g., Bioruptor).

-

ChIP-grade anti-BPTF antibody.

-

Isotype-matched IgG as a negative control.

-

Protein A/G magnetic beads.

-

Wash buffers with increasing stringency.

-

Elution buffer.

-

RNase A and Proteinase K.

-

DNA purification kit.

-

Reagents for NGS library preparation.

Procedure:

-

Cross-linking: Fix cells by adding formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature. Quench the reaction by adding glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend nuclei in sonication buffer and sonicate to shear chromatin into fragments of 200-600 bp. Centrifuge to pellet debris.

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Set aside a small portion of the lysate as "Input" control.

-

Incubate the remaining lysate overnight at 4°C with the anti-BPTF antibody or IgG control.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washes and Elution: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding. Elute the chromatin from the beads.

-

Reverse Cross-links: Add NaCl and incubate at 65°C for several hours to reverse the formaldehyde cross-links. Treat with RNase A and then Proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA and the Input DNA using a spin column or phenol-chloroform extraction.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align reads to the reference genome and use peak-calling algorithms (e.g., MACS2) to identify BPTF-bound regions, using the Input or IgG sample as a background control.

Co-Immunoprecipitation (Co-IP)

This protocol is designed to identify proteins that interact with BPTF within the cell.[17][18][19]

Objective: To validate interactions between BPTF and a putative partner protein (e.g., PHF6, SMARCA1).

Materials:

-

Cell lysate from cells expressing endogenous or tagged proteins.

-

Non-denaturing Co-IP lysis buffer (e.g., containing 0.1-0.5% NP-40 or Triton X-100).

-

Protease and phosphatase inhibitor cocktails.

-

Antibody against the "bait" protein (e.g., anti-BPTF).

-

Isotype-matched IgG as a negative control.

-

Protein A/G magnetic beads.

-

Wash buffer.

-

SDS-PAGE sample buffer.

-

Antibodies for Western blot detection (anti-bait and anti-"prey").

Procedure:

-

Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer to preserve protein-protein interactions. Centrifuge to clarify the lysate.

-

Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding to the beads.

-

Immunoprecipitation:

-

Transfer the pre-cleared lysate to a new tube.

-

Add the primary antibody (e.g., anti-BPTF) or IgG control and incubate for 4 hours to overnight at 4°C with gentle rotation.

-

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the immune complexes.

-

Washing: Pellet the beads using a magnetic rack and wash 3-5 times with Co-IP wash buffer to remove unbound proteins.

-

Elution: Elute the protein complexes from the beads by resuspending them in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the bait protein (BPTF) and the suspected interacting prey protein.

Fluorescence In Situ Hybridization (FISH)

This protocol is adapted for detecting BPTF gene copy number in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[10][20][21]

Objective: To quantify the copy number of the BPTF gene locus (17q24.2) in tumor samples.

Materials:

-

FFPE tissue slides (4-5 µm thick).

-

Xylene and ethanol series for deparaffinization.

-

Pretreatment solutions (e.g., heat-induced epitope retrieval buffer, pepsin solution).

-

DNA probe for BPTF locus (e.g., BAC clone) labeled with a fluorophore.

-

DNA probe for a chromosome 17 centromere control (CEP17) labeled with a different fluorophore.

-

Hybridization buffer.

-

Wash solutions (e.g., SSC buffers).

-

DAPI counterstain.

-

Fluorescence microscope with appropriate filters.

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 90%, 70%), and finally distilled water.

-

Pretreatment: Perform heat-based antigen retrieval followed by enzymatic digestion with pepsin to permeabilize the tissue and expose the nuclear DNA.

-

Denaturation: Apply the probe mixture (BPTF and CEP17 probes in hybridization buffer) to the slide. Cover with a coverslip, seal, and co-denature the probe and target DNA on a heat block (e.g., 75°C for 10 minutes).

-

Hybridization: Transfer the slides to a humidified chamber and incubate overnight at 37°C to allow the probes to anneal to their target sequences.

-

Post-Hybridization Washes: Remove coverslips and wash the slides in stringent wash buffers (e.g., 0.1x SSC at 40°C) to remove non-specifically bound probes.

-

Counterstaining and Mounting: Dehydrate the slides through an ethanol series, air dry, and apply mounting medium containing DAPI to stain the nuclei.

-

Imaging and Analysis: Visualize the slides using a fluorescence microscope. In non-overlapping tumor cell nuclei, count the number of signals for the BPTF probe and the CEP17 control probe. A BPTF/CEP17 ratio > 2.0 is typically considered amplification.

Conclusion

BPTF stands at a critical intersection of chromatin biology, transcriptional regulation, and cancer pathogenesis. As the targeting subunit of the NURF remodeling complex, its function is integral to the epigenetic control of gene expression. The wealth of data implicating its overexpression in driving oncogenic pathways has solidified its status as a high-value therapeutic target. The development of specific bromodomain inhibitors offers a promising avenue for novel cancer therapies, particularly in combination with existing targeted agents. Continued research, utilizing the robust experimental approaches detailed in this guide, will be essential to fully elucidate the complex roles of BPTF in both health and disease and to translate these findings into effective clinical strategies.

References

- 1. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recognition of a mononucleosomal histone modification pattern by BPTF via multivalent interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combinatorial complexity in chromatin structure and function: revisiting the histone code - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Chromatin remodeling protein BPTF mediates chromatin accessibility at gene promoters in planarian stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BPTF Target Engagement by Acetylated H2A.Z Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Loss of BPTF restores estrogen response and suppresses metastasis of mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of BPTF in melanoma progression and in response to BRAF-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of BPTF in Melanoma Progression and in Response to BRAF-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bromodomain inhibition targeting BPTF in the treatment of melanoma and other solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. PHF6 recruits BPTF to promote HIF-dependent pathway and progression in YAP-high breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 19. assaygenie.com [assaygenie.com]

- 20. abyntek.com [abyntek.com]

- 21. Fluorescence In Situ Hybridization of Cells, Chromosomes, and Formalin-Fixed Paraffin-Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]

Bptf-IN-BZ1: A Technical Guide to Target Engagement and Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain PHD Finger Transcription Factor (BPTF) is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling.[1] By interacting with acetylated and methylated histones, BPTF guides the NURF complex to specific genomic loci, influencing gene expression and cellular processes such as proliferation and differentiation.[1][2] Aberrant BPTF activity has been implicated in various cancers, including breast cancer, melanoma, and non-small-cell lung cancer, making it an attractive therapeutic target.[3] Bptf-IN-BZ1 (also referred to as BZ1) is a potent and selective small molecule inhibitor of the BPTF bromodomain, demonstrating significant potential for both as a chemical probe to elucidate BPTF biology and as a lead compound for anticancer drug development.[3] This technical guide provides an in-depth overview of this compound, focusing on its target engagement, downstream cellular effects, and the experimental methodologies used for its characterization.

Target Engagement and Binding Affinity

This compound binds to the bromodomain of BPTF with high affinity, effectively disrupting its interaction with acetylated histones. The binding affinity and selectivity of this compound have been quantified using various biophysical and biochemical assays.

Quantitative Binding Data

| Parameter | Value | Assay | Target | Reference |

| Kd | 6.3 nM | BROMOscan | Human BPTF | [3] |

| Selectivity | >350-fold | AlphaScreen | Over BET bromodomains | [3] |

Downstream Cellular Effects

Inhibition of the BPTF bromodomain by this compound leads to significant downstream consequences in cancer cells. A key observed effect is the sensitization of cancer cells to chemotherapeutic agents, highlighting a potential combination therapy strategy.

Sensitization to Doxorubicin in Breast Cancer Cells

Treatment of 4T1 murine breast cancer cells with this compound enhances their sensitivity to the cytotoxic effects of doxorubicin.[3] This effect is specific to BPTF inhibition, as cells with BPTF knockdown exhibit a similar sensitization, and the inhibitor shows minimal effect in these knockdown cells.[3]

Involvement in Signaling Pathways

BPTF has been shown to play a role in key oncogenic signaling pathways, including the c-Myc and PI3K/AKT pathways. Inhibition of BPTF can modulate the transcriptional activity of c-Myc and suppress the PI3K/AKT signaling cascade, leading to reduced cell proliferation and survival.[4][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

BPTF Bromodomain Inhibition AlphaScreen Assay

This assay is a bead-based, non-radioactive method to measure the inhibition of the BPTF bromodomain's interaction with an acetylated histone peptide.

Materials:

-

His-tagged human BPTF bromodomain protein

-

Biotinylated Histone H4 tetra-acetylated peptide (H4K5ac/K8ac/K12ac/K16ac)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Nickel Chelate Acceptor beads (PerkinElmer)[6]

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 0.05% CHAPS[6]

-

384-well white opaque assay plates (e.g., ProxiPlate)

-

This compound and other test compounds

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer. The final DMSO concentration in the assay should be kept at or below 1%.

-

Add 5 µL of the diluted compound solutions to the wells of the 384-well plate.

-

Add 5 µL of His-tagged BPTF bromodomain protein diluted in Assay Buffer to a final concentration of 30 nM.[6]

-

Incubate for 30 minutes at room temperature.

-

Add 5 µL of biotinylated histone H4 peptide diluted in Assay Buffer to a final concentration of 50 nM.[6]

-

Incubate for 30 minutes at room temperature.

-

Prepare a suspension of Nickel Chelate Acceptor beads and Streptavidin-coated Donor beads in Assay Buffer. Add 10 µL of the bead suspension to each well.

-

Incubate for 1 hour at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

Doxorubicin Sensitization Cell Viability Assay

This protocol details the methodology to assess the ability of this compound to sensitize 4T1 breast cancer cells to doxorubicin.

Materials:

-

4T1 murine breast cancer cells

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

Doxorubicin

-

This compound

-

96-well clear-bottom black or white assay plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

Procedure:

-

Seed 4T1 cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of doxorubicin in culture medium.

-

Prepare a fixed concentration of this compound in culture medium. A concentration of 2.5 µM has been shown to be effective.[7]

-

Treat the cells with either doxorubicin alone, this compound alone, or a combination of both. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions. For CellTiter-Glo®, add the reagent to each well, incubate for 10 minutes at room temperature to stabilize the luminescent signal, and then read the luminescence on a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 values for doxorubicin in the presence and absence of this compound.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving BPTF and the experimental workflow for characterizing this compound.

References

- 1. c-MYC partners with BPTF in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BPTF is required for c-MYC transcriptional activity and in vivo tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Inhibitors for the BPTF Bromodomain Enabled by Structural Biology and Biophysical Assay Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Critical Role of BPTF in Chromatin Remodeling and as a Therapeutic Target in Oncology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain PHD Finger Transcription Factor (BPTF) is the largest and a crucial subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in the epigenetic regulation of gene expression.[1][2] BPTF's ability to recognize and bind to post-translationally modified histones, specifically acetylated lysine and methylated lysine 4 on histone H3 (H3K4me3), positions it as a critical mediator of chromatin accessibility and transcriptional activation.[1][2] Dysregulation of BPTF has been increasingly implicated in the pathogenesis of various human malignancies, including lung, breast, and hematological cancers, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the effects of BPTF inhibition on chromatin remodeling, summarizes quantitative data on the efficacy of known BPTF inhibitors, details key experimental protocols for studying BPTF, and visualizes the intricate signaling pathways influenced by this master regulator.

Introduction: BPTF and the NURF Complex

The packaging of eukaryotic DNA into chromatin presents a formidable barrier to transcription. The NURF complex, an ATP-dependent chromatin remodeler, facilitates access to DNA by repositioning nucleosomes.[3][4] BPTF serves as the core scaffold of this complex, and its distinct domains, a bromodomain and a plant homeodomain (PHD) finger, are instrumental in targeting the NURF complex to specific genomic loci. The bromodomain recognizes acetylated lysine residues on histone tails, while the PHD finger binds to H3K4me3, a mark associated with active promoters.[1][2] This bivalent interaction ensures the precise recruitment of the NURF complex to transcriptionally active regions, thereby playing a pivotal role in gene regulation.

Mechanism of Action of BPTF Inhibitors

BPTF inhibitors primarily function by targeting the bromodomain, preventing its interaction with acetylated histones. This disruption of BPTF's "reader" function effectively uncouples the NURF complex from its target chromatin sites, leading to a cascade of downstream effects. These include the modulation of chromatin accessibility, alteration of gene expression profiles, and the induction of anti-proliferative and pro-apoptotic effects in cancer cells. Several small molecule inhibitors of BPTF have been developed and characterized, demonstrating the therapeutic potential of targeting this epigenetic reader.

Quantitative Data on BPTF Inhibitor Efficacy

The development of potent and selective BPTF inhibitors has been a focus of recent research. The following tables summarize the binding affinities (Kd) and half-maximal inhibitory concentrations (IC50) of several key BPTF inhibitors against the BPTF bromodomain.

Table 1: Binding Affinities (Kd) of BPTF Inhibitors

| Inhibitor | Kd (nM) | Assay Method | Reference |

| BZ1 | 6.3 | AlphaScreen | [5] |

| DC-BPi-07 | N/A (High Affinity) | ITC | [6] |

| DC-BPi-11 | N/A (High Affinity) | ITC | [6] |

| Cpd8 | 428 | ITC | [7] |

| Cpd10 | 655 | ITC | [7] |

| AU1 | 2800 | PrOF NMR | [7] |

| GSK4027 | 1700 | Not Specified | [5] |

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of BPTF Inhibitors

| Inhibitor | IC50 (nM) | Cell Line/Assay | Reference |

| DC-BPi-03 | 698.3 ± 21.0 | Not Specified | [6] |

| Compound 1 | 7700 | Not Specified | [5] |

| Compound 2 | 31000 | Not Specified | [5] |

| Compound 3 | 11000 | Not Specified | [5] |

Table 3: Cellular Effects of BPTF Inhibition

| Effect | Cell Line(s) | Quantitative Data | Reference |

| Increased Apoptosis | A549, NCI-H460 | ~15-20% increase in apoptotic cells | [8][9] |

| Decreased c-MYC expression | A549 | Downregulation observed | [7] |

| G1 Cell Cycle Arrest | Mammary epithelial cells | Observed | [5] |

BPTF and Key Signaling Pathways

BPTF has been shown to be a critical regulator of major signaling pathways implicated in cancer progression, most notably the MAPK and PI3K/AKT pathways.

BPTF and the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Studies have demonstrated that knockdown of BPTF leads to a significant downregulation of key phosphorylated proteins in the MAPK pathway, including c-Raf, MEK1/2, Erk1/2, and p90RSK.[8] This indicates that BPTF is required for the sustained activation of this pro-proliferative pathway in cancer cells.

Caption: BPTF's role in activating the MAPK signaling pathway.

BPTF and the PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling network that governs cell survival, growth, and metabolism. Similar to its effect on the MAPK pathway, BPTF inhibition has been shown to decrease the phosphorylation of key components of the PI3K/AKT pathway, including the p85 subunit of PI3K, PDK1, Akt, and GSK-3β.[8] This suggests that BPTF is a key upstream regulator that sustains the activity of this important pro-survival pathway.

Caption: BPTF's involvement in the PI3K/AKT signaling cascade.

Experimental Protocols

To facilitate further research into BPTF and its inhibitors, this section provides detailed methodologies for key experiments.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for BPTF

This protocol outlines the steps for performing ChIP-seq to identify the genomic binding sites of BPTF.

Caption: A streamlined workflow for BPTF ChIP-seq experiments.

Protocol:

-

Cell Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a suitable lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with an anti-BPTF antibody. Add protein A/G magnetic beads to capture the antibody-BPTF-DNA complexes.

-

Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin complexes from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating at 65°C overnight with proteinase K.

-

DNA Purification: Purify the DNA using phenol:chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and use a peak-calling algorithm to identify BPTF binding sites.

RNA Sequencing (RNA-seq) for BPTF Inhibitor-Treated Cells

This protocol describes the steps to analyze changes in gene expression following treatment with a BPTF inhibitor.

Caption: Workflow for RNA-seq analysis of BPTF inhibitor effects.

Protocol:

-

Cell Treatment: Treat cancer cells with the desired concentration of BPTF inhibitor and a vehicle control for a specified time period.

-

RNA Extraction: Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol or a column-based kit).

-

RNA Quality Control: Assess the quality and integrity of the extracted RNA using a spectrophotometer and an Agilent Bioanalyzer.

-

Library Preparation: Prepare sequencing libraries from high-quality RNA. This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and amplification.[10]

-

Sequencing: Perform high-throughput sequencing of the prepared libraries.

-

Data Analysis: Align the sequencing reads to the reference genome, quantify gene expression levels, and perform differential gene expression analysis to identify genes up- or down-regulated by the BPTF inhibitor.

Cell Viability Assay (MTT/Resazurin)

This protocol details a common method to assess the effect of BPTF inhibitors on cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the BPTF inhibitor and a vehicle control.

-

Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

-

Reagent Addition:

-

Absorbance/Fluorescence Measurement:

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.

Conclusion and Future Directions

BPTF has emerged as a critical regulator of chromatin structure and gene expression, with profound implications for cancer biology. The development of small molecule inhibitors targeting the BPTF bromodomain has provided valuable tools to probe its function and has opened new avenues for therapeutic intervention. The data presented in this guide highlight the potent anti-proliferative and pro-apoptotic effects of BPTF inhibition, mediated through the suppression of key oncogenic signaling pathways. The detailed experimental protocols provided herein are intended to facilitate further research in this exciting field. Future efforts will likely focus on the development of more potent and selective BPTF inhibitors, the elucidation of their precise mechanisms of action in different cancer contexts, and their evaluation in preclinical and clinical settings. A deeper understanding of the intricate role of BPTF in chromatin remodeling will undoubtedly pave the way for novel epigenetic therapies for a range of human diseases.

References

- 1. What are BPTF modulators and how do they work? [synapse.patsnap.com]

- 2. Chromatin remodeling protein BPTF mediates chromatin accessibility at gene promoters in planarian stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. RNA-seq library preparation for comprehensive transcriptome analysis in cancer cells: The impact of insert size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. iris.inrim.it [iris.inrim.it]

- 14. mdpi.com [mdpi.com]

Exploring the Biological Roles of BPTF with the Selective Inhibitor Bptf-IN-BZ1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain PHD Finger Transcription Factor (BPTF) is a critical component of the Nucleosome Remodeling Factor (NURF) complex, an essential ATP-dependent chromatin remodeling machinery. BPTF plays a pivotal role in regulating gene expression, and its dysregulation is implicated in various developmental processes and a range of cancers, including lung, breast, and melanoma. The development of selective inhibitors, such as Bptf-IN-BZ1, provides a powerful tool to dissect the intricate biological functions of BPTF and explore its therapeutic potential. This technical guide provides an in-depth overview of the biological roles of BPTF, the mechanism of action of this compound, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of relevant signaling pathways and workflows.

Biological Roles of BPTF

BPTF is the largest subunit of the NURF complex and is integral to its function. The NURF complex utilizes the energy from ATP hydrolysis to slide nucleosomes along the DNA, thereby altering chromatin accessibility and modulating the transcription of target genes. BPTF's function is mediated through its distinct domains, including a bromodomain that recognizes acetylated histones and a PHD finger that binds to methylated histones, which together anchor the NURF complex to specific chromatin regions.

Key Biological Functions:

-

Embryonic Development: BPTF is essential for early embryonic development, playing a crucial role in the differentiation of various cell lineages.

-

Cell Proliferation and Differentiation: By regulating the expression of key developmental genes, BPTF influences cell fate decisions and proliferation rates.

-

Oncogenesis: BPTF is frequently overexpressed in a variety of cancers, where it has been shown to promote tumor growth, progression, and resistance to therapy.[1] Its pro-tumorigenic functions are often linked to the potentiation of oncogenic signaling pathways. In several cancer types, including melanoma, breast cancer, and non-small-cell lung cancer, high BPTF levels correlate with poor prognosis.[1]

This compound: A Potent and Selective BPTF Inhibitor

This compound (also referred to as BZ1) is a pyridazinone-based small molecule inhibitor that targets the bromodomain of BPTF with high potency and selectivity.[2][3] By binding to the acetyl-lysine binding pocket of the BPTF bromodomain, this compound competitively inhibits its interaction with acetylated histones, thereby displacing the NURF complex from its target chromatin sites and modulating the expression of BPTF-dependent genes.

Quantitative Data

Table 1: In Vitro Binding Affinity of this compound

| Compound | Target | Assay | Kd (nM) | Selectivity |

| This compound | BPTF Bromodomain | BROMOscan | 6.3 | >350-fold over BET bromodomains |

Data sourced from a study on the development of pyridazinone-based BPTF inhibitors.[2]

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | Assay | Effect | Concentration |

| 4T1 | Breast Cancer | Doxorubicin Combination Assay | Sensitizes cells to doxorubicin-induced cytotoxicity | Down to 2.5 µM |

| K562 | Chronic Myelogenous Leukemia | Cell Viability Assay | Reduced cell growth | 5 µM |

| MCF-7 | Breast Cancer | Cell Viability Assay | Reduced cell growth | 5 µM |

| HepG2 | Hepatocellular Carcinoma | Cell Viability Assay | Not sensitive | 5 µM |

Data for 4T1 cells sourced from a study on pyridazinone-based BPTF inhibitors.[2] Data for K562, MCF-7, and HepG2 cells sourced from a study on the cellular activity analysis of a BPTF bromodomain inhibitor.[4]

Signaling Pathways and Experimental Workflows

BPTF and the NURF Complex in Chromatin Remodeling

Caption: BPTF recruits the NURF complex to chromatin via histone modifications.

BPTF in MAPK and PI3K/AKT Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Selectivity, ligand deconstruction, and cellular activity analysis of a BPTF bromodomain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Investigating BPTF-IN-BZ1 in T-Cell Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromodomain and PHD finger-containing transcription factor (BPTF) is a central component of the nucleosome remodeling factor (NURF) complex, playing a critical role in chromatin remodeling and gene expression. Emerging evidence highlights the significance of BPTF in regulating T-cell homeostasis and function, particularly in the context of T-cell lymphoma and anti-tumor immunity. The small molecule inhibitor, BPTF-IN-BZ1, a potent and selective antagonist of the BPTF bromodomain, presents a valuable tool for dissecting the precise roles of BPTF in T-cell biology and for exploring its therapeutic potential. This technical guide provides a comprehensive overview of the core methodologies and signaling pathways involved in the investigation of this compound's effects on T-cell function.

Introduction to BPTF and its Role in T-Cell Biology

BPTF is the largest subunit of the NURF complex, an ATP-dependent chromatin remodeling machinery that alters nucleosome positioning to regulate gene accessibility.[1] Through its bromodomain, BPTF recognizes and binds to acetylated histone tails, thereby recruiting the NURF complex to specific genomic loci.[1] This activity is crucial for the transcriptional regulation of genes involved in a wide array of cellular processes.

In the context of the immune system, BPTF is essential for T-cell homeostasis and the function of regulatory T-cells (Tregs).[1][2] Deletion of BPTF has been shown to impair Treg suppressive function and stability, leading to autoimmune manifestations in mouse models.[1][2] Furthermore, BPTF has been implicated in the proliferation of T-cell lymphoma through the activation of the MAPK signaling pathway.[3][4] Conversely, depletion of BPTF in tumor cells can enhance anti-tumor immunity by increasing the expression of genes involved in antigen processing and presentation, leading to improved CD8+ T-cell-mediated cytotoxicity.[5]

This compound is a potent and selective inhibitor of the BPTF bromodomain with a dissociation constant (Kd) of 6.3 nM. Its high affinity and selectivity make it an excellent chemical probe to explore the functional consequences of BPTF inhibition in T-cells.

Signaling Pathways Modulated by BPTF in T-Cells

BPTF is known to influence key signaling pathways that are fundamental to T-cell activation, proliferation, and differentiation. The two primary pathways implicated are the MAPK and PI3K/AKT signaling cascades.

BPTF and the MAPK Signaling Pathway

In T-cell lymphoma, BPTF has been shown to promote proliferation by activating the MAPK pathway.[3][4] BPTF can upregulate the expression of Raf1, a key upstream kinase in the MAPK cascade.[3] This leads to the sequential phosphorylation and activation of MEK and ERK, culminating in the transcription of genes that drive cell cycle progression and proliferation. Inhibition of BPTF with a small molecule inhibitor like this compound is expected to attenuate this pathway.

BPTF and the PI3K/AKT Signaling Pathway

Studies in other cell types have demonstrated a link between BPTF and the PI3K/AKT pathway, which is a critical regulator of T-cell survival, growth, and metabolism.[1][6] While direct evidence in T-cells is still emerging, it is plausible that BPTF, through its chromatin remodeling function, regulates the expression of key components or targets of the PI3K/AKT pathway.[1] Inhibition of BPTF could therefore impact T-cell function by modulating this central signaling hub.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from key experiments designed to assess the impact of this compound on T-cell function. It is important to note that specific experimental data for this compound in primary T-cells is limited in the public domain. The values presented here are illustrative and based on expected outcomes from BPTF inhibition studies.

Table 1: Effect of this compound on T-Cell Proliferation

| Treatment | Concentration (nM) | Proliferation (% of Control) | IC50 (nM) |

| Vehicle (DMSO) | - | 100 ± 5.2 | - |

| This compound | 10 | 85.3 ± 4.1 | \multirow{4}{*}{~150} |

| This compound | 100 | 52.1 ± 6.5 | |

| This compound | 1000 | 15.8 ± 3.9 | |

| This compound | 10000 | 5.2 ± 2.1 |

Table 2: Effect of this compound on T-Cell Activation Marker Expression

| Treatment | Concentration (nM) | CD25 MFI (Fold Change) | CD69 MFI (Fold Change) |

| Unstimulated | - | 1.0 ± 0.1 | 1.0 ± 0.2 |

| Stimulated + Vehicle | - | 15.2 ± 1.8 | 25.6 ± 2.9 |

| Stimulated + this compound | 100 | 10.5 ± 1.5 | 18.3 ± 2.1 |

| Stimulated + this compound | 1000 | 4.8 ± 0.9 | 8.1 ± 1.3 |

Table 3: Effect of this compound on Cytokine Production by Activated T-Cells

| Treatment | Concentration (nM) | IFN-γ (pg/mL) | IL-2 (pg/mL) |

| Stimulated + Vehicle | - | 1250 ± 150 | 850 ± 95 |

| Stimulated + this compound | 100 | 980 ± 120 | 620 ± 75 |

| Stimulated + this compound | 1000 | 450 ± 60 | 210 ± 30 |

Experimental Protocols

Detailed methodologies for key experiments to investigate the effects of this compound on T-cell function are provided below.

T-Cell Proliferation Assay (CFSE-based)

This protocol outlines the measurement of T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed among daughter cells upon cell division.

Methodology:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Labeling: Resuspend PBMCs at 1-2 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium containing 10% FBS. Wash cells twice with complete medium.

-

Cell Culture: Plate CFSE-labeled PBMCs at 1 x 10^6 cells/mL in a 96-well plate pre-coated with anti-CD3 antibody (1-5 µg/mL). Add soluble anti-CD28 antibody (1 µg/mL) to the culture.

-

Inhibitor Treatment: Add serial dilutions of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) to the wells.

-

Incubation: Culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.

-

Staining and Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8). Analyze the cells by flow cytometry, gating on the CD4+ and CD8+ T-cell populations. Proliferation is assessed by the progressive halving of CFSE fluorescence intensity in successive generations of dividing cells.

Intracellular Cytokine Staining

This protocol describes the detection of intracellular cytokines produced by T-cells upon activation.

Methodology:

-

T-Cell Isolation: Isolate primary human T-cells from PBMCs using a pan-T-cell isolation kit.

-

Cell Stimulation and Inhibitor Treatment: Resuspend T-cells at 1-2 x 10^6 cells/mL in complete RPMI-1640 medium. Add this compound or vehicle control. Stimulate the cells with a cell stimulation cocktail (e.g., PMA and ionomycin) for 4-6 hours.

-

Protein Transport Inhibition: For the last 2-4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to block cytokine secretion and allow their intracellular accumulation.

-

Surface Staining: Harvest the cells and stain for surface markers (e.g., CD4, CD8) with fluorescently conjugated antibodies.

-

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines of interest (e.g., IFN-γ, IL-2, TNF-α).

-

Flow Cytometry Analysis: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer and analyze the percentage of cytokine-producing cells within the CD4+ and CD8+ T-cell populations.

Conclusion

The investigation of this compound in T-cell function is a promising area of research with implications for both fundamental immunology and therapeutic development. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the multifaceted roles of BPTF in T-cell biology. By employing rigorous experimental designs and leveraging potent chemical probes like this compound, the scientific community can further elucidate the intricate mechanisms of T-cell regulation and potentially uncover novel therapeutic strategies for a range of immune-related disorders and cancers.

References

- 1. BPTF is essential for T cell homeostasis and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BPTF Is Essential for T Cell Homeostasis and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

BPTF as a Therapeutic Target in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromodomain PHD Finger Transcription Factor (BPTF) has emerged as a compelling therapeutic target in oncology. As the largest subunit of the nucleosome remodeling factor (NURF) complex, BPTF is a critical regulator of chromatin accessibility and gene expression. Its overexpression is frequently observed across a spectrum of human cancers, including non-small cell lung cancer (NSCLC), breast cancer, melanoma, and hepatocellular carcinoma (HCC), where it correlates with poor prognosis and aggressive tumor biology. BPTF drives tumorigenesis through the modulation of key oncogenic signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, and through its interaction with transcription factors such as c-MYC. This technical guide provides a comprehensive overview of the preclinical evidence supporting BPTF as a cancer therapeutic target, details on small molecule inhibitors, quantitative data on its inhibition, and detailed experimental protocols for its study.

BPTF in Cancer: Biological Roles and Rationale for Targeting

BPTF is a multidomain protein that plays a central role in chromatin remodeling, a process essential for the regulation of gene expression. Its involvement in cancer is multifaceted:

-

Overexpression and Prognostic Significance : BPTF is frequently overexpressed in various tumor types. For instance, in lung adenocarcinoma, 71% of tumors show positive BPTF staining, and its overexpression is a predictor of poor prognosis.[1] Similarly, BPTF copy number is gained in 34.1% and amplified in 8.2% of breast cancer cases, correlating with increased tumor grade.[2][3] In melanoma, elevated BPTF copy number is observed in 36.4% of cases and is an independent predictor of reduced distant metastasis-free survival.[4] High BPTF expression is also found in hepatocellular carcinoma and colorectal cancer.[5][6]

-

Role in Oncogenic Signaling : BPTF is a key player in activating and sustaining pro-tumorigenic signaling pathways.

-

MAPK/ERK Pathway : BPTF knockdown has been shown to decrease the phosphorylation of key components of the MAPK pathway, including c-Raf, MEK1/2, and Erk1/2, thereby inhibiting this critical signaling cascade for cell proliferation.[1][7] In T-cell lymphoma, BPTF activates the MAPK pathway through coexpression with Raf1.[8]

-

PI3K/AKT Pathway : Inhibition of BPTF leads to reduced phosphorylation of p85, PDK1, and Akt, key mediators of the PI3K/AKT pathway, which is crucial for cell survival and growth.[1][7]

-

c-MYC Transcriptional Activity : BPTF is a crucial co-factor for the oncogene c-MYC. It interacts with c-MYC and is required for its recruitment to DNA and the activation of its full transcriptional program, which drives cell proliferation.[9]

-

hTERT Regulation : In hepatocellular carcinoma, BPTF promotes tumor growth by transcriptionally regulating the expression of human telomerase reverse transcriptase (hTERT), a key factor in cancer cell immortalization.[5]

-

-

Impact on Cancer Hallmarks : The dysregulation of BPTF contributes to several hallmarks of cancer:

-

Sustained Proliferative Signaling : By activating the MAPK and PI3K/AKT pathways and cooperating with c-MYC, BPTF promotes uncontrolled cell proliferation.[1][7][9]

-

Evasion of Apoptosis : BPTF knockdown induces apoptosis in cancer cells, suggesting its role in promoting cell survival.[1][10]

-

Angiogenesis : In non-small cell lung cancer, BPTF knockdown is associated with the suppression of VEGF, a key regulator of angiogenesis.[1]

-

Metastasis : In melanoma, BPTF silencing has been shown to reduce the metastatic potential of cancer cells.[4]

-

Therapeutic Strategies Targeting BPTF

The critical role of BPTF in tumorigenesis makes it an attractive target for therapeutic intervention. The primary strategy for targeting BPTF is through the development of small molecule inhibitors that bind to its bromodomain, a structural motif that recognizes acetylated lysine residues on histones and other proteins, thereby disrupting its chromatin-related functions.

Small Molecule Inhibitors of BPTF

Several small molecule inhibitors targeting the BPTF bromodomain have been identified and are in various stages of preclinical development.

-

Bromosporine : A broad-spectrum bromodomain inhibitor that has shown anti-tumor effects in triple-negative breast cancer (TNBC) models, both as a single agent and in combination with the PI3K pathway inhibitor gedatolisib.[2][10]

-

AU1 : A commercially available BPTF inhibitor that has been shown to sensitize triple-negative breast cancer cells to chemotherapy by interfering with the P-glycoprotein (P-gp) efflux pump.[4]

-

DC-BPi-03, DC-BPi-07, and DC-BPi-11 : A series of potent and selective BPTF inhibitors. DC-BPi-11, in particular, has demonstrated significant inhibition of leukemia cell proliferation.[6][11]

-

C620-0696 : A BPTF bromodomain inhibitor identified through virtual screening that exhibits cytotoxic effects in non-small-cell lung cancer cells with high BPTF expression.[12][13]

-

Sanguinarine chloride : A natural product identified as a novel BPTF inhibitor scaffold with anti-proliferative effects in pancreatic cancer cells.[14]

-

TP-238 : A dual inhibitor of CECR2 and BPTF.[2]

-

BZ1 : A potent pyridazinone-based BPTF inhibitor with high selectivity over BET bromodomains, which sensitizes breast cancer cells to doxorubicin.[8]

Quantitative Data on BPTF Inhibition

The following tables summarize the currently available quantitative data on the efficacy of BPTF inhibitors and the effects of BPTF knockdown in various cancer models.

In Vitro Efficacy of BPTF Inhibitors (IC50 Values)

| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| AU1 | 4T1 (with Vinorelbine) | Triple-Negative Breast Cancer | ~0.027 | [1] |

| E0771-LMB (with Vinorelbine) | Triple-Negative Breast Cancer | ~0.012 | [1] | |

| DC-BPi-03 | - | - | 0.6983 | [11] |

| DC-BPi-11 | MV-4-11 | Leukemia | 0.89 | [2] |

| C620-0696 | A549 | Non-Small Cell Lung Cancer | 11.2 (at 72h) | [12] |

| H358 | Non-Small Cell Lung Cancer | 6.72 (at 72h) | [12] | |

| Sanguinarine chloride | MIAPaCa-2 | Pancreatic Cancer | 0.3442 | [15] |

| TP-238 | - | - | 0.350 | [2] |

| BZ1 | 4T1 (with Doxorubicin) | Triple-Negative Breast Cancer | Sensitizes | [5] |

In Vivo Efficacy of BPTF Knockdown (Xenograft Models)

| Cancer Type | Cell Line | Treatment | Tumor Growth Inhibition | Tumor Volume/Weight | p-value | Reference |

| Melanoma | 1205-Lu | BPTF shRNA | 52.5% suppression | - | P = 0.02 | [3] |

| 1205-Lu | BPTF shRNA | 66.4% reduction in lung metastases | - | - | [3] | |

| Lung Adenocarcinoma | A549 | BPTF shRNA | Significant reduction | Significantly reduced | *P < 0.05 | [12] |

| Breast Cancer | MDA-MB-231 | BPTF shRNA | 57% suppression | - | - | [9] |

| MMTV-PyMT model | BPTF Knockout | Delayed tumor onset | - | - | [16] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving BPTF and a general workflow for studying BPTF function.

BPTF in MAPK/ERK and PI3K/AKT Signaling

BPTF and c-MYC Interaction

Experimental Workflow for BPTF Functional Analysis

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of BPTF.

shRNA-Mediated Knockdown of BPTF in Cancer Cells (Lentiviral Approach)

This protocol describes the generation of stable BPTF knockdown cancer cell lines using a lentiviral-based shRNA system.

Materials:

-

HEK293T cells (for lentivirus production)

-

Target cancer cell line (e.g., A549, MDA-MB-231)

-

pLKO.1-puro vector containing BPTF-targeting shRNA sequence (and a non-targeting control shRNA)

-

Packaging plasmids (e.g., psPAX2, pMD2.G)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Opti-MEM I Reduced Serum Medium

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Puromycin

-

Polybrene

-

0.45 µm filter

Procedure:

Day 1: Seeding HEK293T cells

-

Plate HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

Day 2: Transfection of HEK293T cells

-

In a sterile tube, mix the pLKO.1-BPTF-shRNA plasmid with the packaging plasmids (psPAX2 and pMD2.G) in Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM.

-

Combine the DNA mixture and the diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes.

-

Add the transfection complex dropwise to the HEK293T cells.

-

Incubate the cells at 37°C in a CO2 incubator.

Day 3: Change of Medium

-

After 18-24 hours, carefully remove the medium containing the transfection reagent and replace it with fresh complete growth medium.

Day 4 & 5: Harvesting Lentiviral Supernatant

-

At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.

-

Centrifuge the supernatant at 500 x g for 10 minutes to pellet any cells.

-

Filter the supernatant through a 0.45 µm filter to remove cellular debris. The viral supernatant can be used immediately or stored at -80°C.

Day 6: Transduction of Target Cancer Cells

-

Plate the target cancer cells in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.

-

On the day of transduction, remove the medium and add the lentiviral supernatant to the cells. Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.

-

Incubate the cells overnight.

Day 7 and onwards: Selection of Stable Knockdown Cells

-

Replace the virus-containing medium with fresh complete growth medium.

-

After 24 hours, begin selection by adding puromycin to the medium at a pre-determined optimal concentration (determined by a puromycin titration/kill curve for the specific cell line).

-

Replace the medium with fresh puromycin-containing medium every 3-4 days.

-

Continue selection for 1-2 weeks until resistant colonies are visible.

-

Expand individual colonies to establish stable BPTF knockdown cell lines.

-

Verify the knockdown efficiency by Western blot and/or qRT-PCR.

Western Blot Analysis of BPTF and Downstream Signaling

This protocol outlines the procedure for detecting the protein levels of BPTF and key components of the MAPK and PI3K/AKT pathways.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BPTF, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis : Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification : Determine the protein concentration of each lysate using a protein assay kit.

-

Sample Preparation : Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Gel Electrophoresis : Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing : Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing : Wash the membrane three times with TBST for 5-10 minutes each.

-

Detection : Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis : Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells following BPTF knockdown or inhibitor treatment.

Materials:

-

6-well plates

-

Complete growth medium

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding : Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Treatment : For knockdown studies, use stably transfected cells. For inhibitor studies, treat the cells with the desired concentrations of the BPTF inhibitor. Include appropriate controls.

-

Incubation : Incubate the plates at 37°C in a CO2 incubator for 10-14 days, or until visible colonies are formed.

-

Fixation and Staining :

-

Wash the wells gently with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 20-30 minutes.

-

-

Washing and Drying : Gently wash the wells with water and allow the plates to air dry.

-

Colony Counting : Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Analysis : Calculate the plating efficiency and survival fraction compared to the control group.

Immunohistochemistry (IHC) for BPTF in Tumor Tissues

This protocol describes the detection of BPTF protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Materials:

-

FFPE tumor tissue slides

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%) to block endogenous peroxidase activity

-

Blocking serum

-

Primary antibody (anti-BPTF)

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration : Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval : Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a pressure cooker or water bath.

-

Peroxidase Blocking : Incubate the sections with 3% hydrogen peroxide to block endogenous peroxidase activity.

-

Blocking : Apply blocking serum to the sections to block non-specific binding sites.

-

Primary Antibody Incubation : Incubate the sections with the primary anti-BPTF antibody overnight at 4°C.

-

Secondary Antibody Incubation : Apply the HRP-conjugated secondary antibody and incubate.

-

Detection : Add the DAB substrate and incubate until the desired brown color develops.

-

Counterstaining : Counterstain the sections with hematoxylin.

-

Dehydration and Mounting : Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip using mounting medium.

-

Microscopic Analysis : Examine the slides under a microscope and score the intensity and percentage of BPTF staining.

Future Directions and Clinical Perspective

The preclinical data strongly support the continued investigation of BPTF as a therapeutic target in oncology. Future research should focus on:

-

Development of More Potent and Selective Inhibitors : While several inhibitors have been identified, there is a need for compounds with improved potency, selectivity, and drug-like properties suitable for clinical development.

-

Combination Therapies : Given BPTF's role in multiple signaling pathways, combination therapies with inhibitors of the MAPK or PI3K pathways, or with standard chemotherapies, hold significant promise. The synergistic effects observed with bromosporine and gedatolisib, and the sensitization to chemotherapy with AU1, provide a strong rationale for this approach.[2][4]

-

Biomarker Development : Identifying predictive biomarkers to select patients who are most likely to respond to BPTF-targeted therapies will be crucial for the clinical success of these agents. BPTF overexpression or specific genetic alterations in the NURF complex could serve as potential biomarkers.

-

Clinical Trials : Ultimately, the therapeutic potential of targeting BPTF will need to be validated in well-designed clinical trials. Currently, there are no clinical trials specifically targeting BPTF, but several trials are ongoing for inhibitors of other chromatin remodeling factors, which paves the way for future clinical investigation of BPTF inhibitors.[4]

Conclusion

BPTF represents a novel and promising therapeutic target in a variety of cancers. Its central role in regulating key oncogenic pathways and its association with poor clinical outcomes underscore its importance in tumor biology. The development of small molecule inhibitors targeting the BPTF bromodomain is a rapidly advancing field, with several compounds demonstrating significant preclinical activity. The data and protocols presented in this technical guide provide a solid foundation for further research and development efforts aimed at translating the therapeutic potential of BPTF inhibition into effective cancer treatments.

References

- 1. A BPTF Inhibitor That Interferes with the Multidrug Resistance Pump to Sensitize Murine Triple-Negative Breast Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. TP-238 - Immunomart [immunomart.org]

- 5. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BPTF promotes tumor growth and predicts poor prognosis in lung adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]